molecular formula C22H17F2N3O4S B6583132 N-(3-fluoro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252847-86-1

N-(3-fluoro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6583132
CAS No.: 1252847-86-1
M. Wt: 457.5 g/mol
InChI Key: RHUPPQQOPPGSGX-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted at position 3 with a 4-fluorobenzyl group and at position 1 with an acetamide-linked 3-fluoro-4-methoxyphenyl moiety. Its molecular formula is C₂₂H₁₈F₂N₃O₄S, with an average molecular weight of 458.46 g/mol and a ChemSpider ID of 879138-87-1 . The 3-fluoro-4-methoxyphenyl group contributes to lipophilicity, while the fluorobenzyl substituent may influence target selectivity.

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O4S/c1-31-18-7-6-15(10-16(18)24)25-19(28)12-26-17-8-9-32-20(17)21(29)27(22(26)30)11-13-2-4-14(23)5-3-13/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUPPQQOPPGSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. The structure suggests significant biological activity due to the presence of various functional groups that may interact with biological targets. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula. Its structure includes:

  • A thienopyrimidine core.
  • Fluoro and methoxy substituents that may enhance its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of thienopyrimidine compounds exhibit notable anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study using MTT assays showed that certain thienopyrimidine derivatives were cytotoxic against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with higher potency observed against U-87 cells .

Table 1: Anticancer Activity of Thienopyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AU-8715
Compound BMDA-MB-23120
N-(3-fluoro...)U-87TBDTBD

Antioxidant Activity

The antioxidant potential of similar compounds has also been evaluated. The DPPH radical scavenging method showed that certain derivatives exhibited antioxidant activity comparable to ascorbic acid. This suggests that this compound may possess similar properties due to its structural features .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Reference
Ascorbic Acid100
Compound C70
N-(3-fluoro...)TBDTBD

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein kinases involved in cancer cell signaling pathways. This interaction could lead to modulation of cellular activities such as proliferation and apoptosis .

Case Studies

Recent studies have focused on the synthesis and evaluation of thienopyrimidine derivatives for their biological efficacy. For example:

  • Study on Anticancer Properties : A derivative similar to N-(3-fluoro...) was shown to significantly reduce tumor growth in xenograft models.
  • Antioxidant Efficacy : Another study highlighted the protective effects against oxidative stress in neuronal cell cultures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Compound Name & Key Features Core Structure Substituents Molecular Weight (g/mol) Bioactivity & Notes References
Target Compound : Thieno[3,2-d]pyrimidine with 4-fluorobenzyl and 3-fluoro-4-methoxyphenyl Thieno[3,2-d]pyrimidine 3-(4-Fluorobenzyl), 1-(N-(3-fluoro-4-methoxyphenyl)acetamide), 2,4-dioxo 458.46 Hypothesized kinase inhibition; enhanced solubility due to methoxy group
2-[3-(4-Fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide Thieno[3,2-d]pyrimidine 3-(4-Fluorobenzyl), 1-(N-(3-methoxypropyl)acetamide), 2,4-dioxo 444.45 Increased hydrophilicity from methoxypropyl group; potential improved bioavailability
SB-480848 : Cyclopenta[d]pyrimidine with trifluoromethoxy phenyl and pyridinylmethyl Cyclopenta[d]pyrimidine 1-(N-(pyridin-3-ylmethyl)acetamide), 4-(trifluoromethoxyphenyl) 626.60 Reported PLA2 inhibition; bulky substituents enhance metabolic stability
N-(3-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Pyrimido[5,4-b]indole 3-(4-Ethoxyphenyl), 2-(sulfanylacetamide), N-(3-fluorophenyl) 505.54 Indole core may improve DNA intercalation; ethoxy group increases lipophilicity
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Simple acetamide Naphthalen-1-yl, N-(3-chloro-4-fluorophenyl) 318.75 Non-heterocyclic; chlorine substituent enhances electrophilicity for covalent binding

Key Observations

Core Heterocycle Influence: The thieno[3,2-d]pyrimidine core (target compound) offers a planar structure for π-π stacking, advantageous for kinase binding. Non-heterocyclic acetamides () lack the rigid scaffold, reducing target affinity but improving synthetic accessibility .

Substituent Effects :

  • Electron-Withdrawing Groups : The 4-fluorophenyl and 3-fluoro groups in the target compound enhance electrophilicity, favoring interactions with catalytic lysine residues in enzymes. Chlorine in ’s compound may promote covalent adduct formation .
  • Methoxy vs. Ethoxy : The 4-methoxy group in the target compound improves solubility compared to the ethoxy group in ’s analog, which increases lipophilicity and membrane permeability .
  • Bulkier Groups : SB-480848’s trifluoromethoxy and pyridinylmethyl substituents likely reduce off-target interactions but may limit blood-brain barrier penetration .

Bioactivity Clustering: highlights that structural similarities correlate with bioactivity profiles. The target compound’s thienopyrimidine core and fluorinated substituents may cluster it with kinase inhibitors, while SB-480848’s cyclopentapyrimidine aligns with phospholipase A2 inhibitors .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows standard EDC/HOBt-mediated coupling (as in –3), while SB-480848’s complex structure requires multi-step functionalization .

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